dimethyl 4-(3-chloro-4-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(3-chloro-4-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4993581
CAS Number:
Molecular Formula: C22H26ClNO5
Molecular Weight: 419.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

Compound Description: Nifedipine (dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate) is a prominent calcium channel blocker widely used in treating hypertension and angina. It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation. Nifedipine often serves as a reference compound for evaluating the activity of newly synthesized 1,4-dihydropyridines. [, , , ]

Nicardipine

Compound Description: Nicardipine (2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is a dihydropyridine calcium channel blocker known for its potent and long-lasting antihypertensive and vasodilatory effects. [, , , ]

Nitrendipine

Compound Description: Nitrendipine ((+/-)-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is a calcium channel blocker used primarily for treating hypertension. It exhibits selectivity for vascular smooth muscle, leading to a reduction in peripheral resistance and blood pressure.

Nimodipine

Compound Description: Nimodipine (isopropyl (2-methoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is another calcium channel blocker, notable for its preferential action on cerebral blood vessels. This selectivity makes it valuable in treating neurological conditions like subarachnoid hemorrhage. [, ]

(S)-(+)-Manidipine and (R)-(-)-Manidipine

Compound Description: (S)-(+)-Manidipine and (R)-(-)-Manidipine are enantiomers of the dihydropyridine calcium channel blocker manidipine (2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate). Research has shown that (S)-(+)-Manidipine exhibits significantly higher antihypertensive activity compared to its (R)-(-)-isomer, indicating stereoselectivity in its interaction with biological targets.

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

Compound Description: This represents a series of compounds where the 4-aryl substituent of 1,4-dihydropyridines is replaced with a pyridinyl group. This structural modification, with variations in the position of the nitrogen atom on the pyridine ring and the alkyl ester groups, was investigated for its impact on calcium channel antagonist activity.

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[3-(1-methoxy-carbonyl-4-substituted-1,4-dihydropyridyl)]-3,5-pyridinedicarboxylates

Compound Description: This group of compounds introduces a unique feature: a second 1,4-dihydropyridine ring system at the 4-position of the parent 1,4-dihydropyridine. This structural modification was investigated for its calcium channel antagonist activity and revealed interesting structure-activity relationships, particularly regarding the size of the alkyl ester substituents and the nature of the substituent on the second dihydropyridine ring.

Properties

Product Name

dimethyl 4-(3-chloro-4-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(3-chloro-4-methoxyphenyl)-1-cyclohexyl-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C22H26ClNO5

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C22H26ClNO5/c1-27-19-10-9-14(11-18(19)23)20-16(21(25)28-2)12-24(13-17(20)22(26)29-3)15-7-5-4-6-8-15/h9-13,15,20H,4-8H2,1-3H3

InChI Key

JNHHLPZOZZKQDS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)C3CCCCC3)C(=O)OC)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)C3CCCCC3)C(=O)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.